Cholecystokinin (10-20)

Insulin secretion Cholecystokinin fragment pharmacology Structure‑activity relationship

Cholecystokinin (10-20), also designated CCK-33 (10-20) or CCK (10-20), is a synthetic 11‑amino‑acid peptide fragment corresponding to residues 10 through 20 of the full 33‑residue cholecystokinin hormone (sequence: H-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-OH). With a molecular formula C₅₄H₉₀N₁₆O₁₈ and an average molecular mass of 1251.4 g mol⁻¹, this fragment is commercially supplied as a lyophilised powder (purity ≥ 95 %).

Molecular Formula C54H90N16O18
Molecular Weight 1251.4 g/mol
CAS No. 100900-23-0
Cat. No. B012077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin (10-20)
CAS100900-23-0
SynonymsCCK (10-20)
cholecystokinin (10-20)
Molecular FormulaC54H90N16O18
Molecular Weight1251.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N
InChIInChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1
InChIKeyJBWFYIDIZXNRQD-CQVFSJASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecystokinin (10-20) (CAS 100900-23-0): Baseline Product Profile for Scientific Procurement


Cholecystokinin (10-20), also designated CCK-33 (10-20) or CCK (10-20), is a synthetic 11‑amino‑acid peptide fragment corresponding to residues 10 through 20 of the full 33‑residue cholecystokinin hormone (sequence: H-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-OH) . With a molecular formula C₅₄H₉₀N₁₆O₁₈ and an average molecular mass of 1251.4 g mol⁻¹, this fragment is commercially supplied as a lyophilised powder (purity ≥ 95 %) [1]. CCK (10-20) is a synthetic research tool that does not occur endogenously; it has been detected in human blood only as an exogenous exposure marker [2]. Its primary utility lies in structure‑activity relationship (SAR) studies that require a CCK‑derived peptide devoid of the insulin‑releasing and full receptor‑activating properties associated with the C‑terminal octapeptide (CCK‑8) and the parent hormone CCK‑33 [3].

Why CCK-8, CCK-33, or Other Cholecystokinin Fragments Cannot Simply Replace CCK (10-20) in Research Protocols


Cholecystokinin peptides share a common C‑terminal pentapeptide sequence (‑Gly‑Trp‑Met‑Asp‑Phe‑NH₂) that is absolutely required for high‑affinity binding to both CCK‑A (CCK1) and CCK‑B (CCK2) receptors [1]. Because CCK (10-20) is an N‑terminal fragment that lacks this conserved C‑terminal motif, it is incapable of activating classical CCK receptor‑mediated signalling cascades [2]. Consequently, CCK (10-20) cannot serve as a functional substitute for CCK‑8 or CCK‑33 in protocols that depend on receptor‑driven insulin secretion, gallbladder contraction, or pancreatic enzyme release. This fundamental structural difference translates into a sharply delineated biological profile: CCK (10-20) is inactive in insulin secretion assays [3], whereas CCK‑8 and CCK‑33 are potent stimulators. Researchers who require a CCK‑derived peptide that is silent on insulinotropic endpoints therefore cannot interchange the N‑terminal fragment with the bioactive C‑terminal peptides, making product‑specific procurement essential.

CCK (10-20) Versus Bioactive CCK Fragments: Quantitative Head‑to‑Head Differentiation Data


Basal Insulin Secretion: CCK (10-20) Is Completely Inactive Compared with CCK-8, CCK-33, and CCK-39 in the Mouse

In a direct head‑to‑head study, CCK (10-20) was compared with CCK‑8 (CCK‑26‑33), CCK‑33 (CCK‑1‑33), CCK‑39 (CCK‑6‑33), CCK‑4 (CCK‑30‑33), and CCK‑21 (CCK‑1‑21) for their ability to stimulate basal insulin secretion in mice. CCK‑33 (4.25 nmol kg⁻¹, i.v.) raised plasma insulin by 58 ± 7 µU mL⁻¹ (P < 0.001), CCK‑8 and CCK‑39 were equipotent at similar doses, whereas CCK (10‑20) showed NO significant effect on basal insulin secretion even at high dose levels [1].

Insulin secretion Cholecystokinin fragment pharmacology Structure‑activity relationship

Glucose‑Induced Insulin Secretion: CCK (10-20) Fails to Potentiate, Unlike CCK-39 and High‑Dose CCK-8/CCK-33

The same study examined whether CCK fragments potentiate insulin secretion in the presence of a glucose challenge. At a substimulatory dose (0.53 nmol kg⁻¹), CCK‑39 significantly enhanced glucose‑induced insulin secretion, whereas CCK‑8, CCK‑33 and CCK (10‑20) were without effect. At a higher dose (5.3 nmol kg⁻¹), CCK‑39, CCK‑8, and CCK‑33 all potentiated glucose‑induced insulin secretion, but CCK (10‑20) remained completely inactive [1].

Glucose‑stimulated insulin secretion CCK fragment potentiation Pancreatic islet pharmacology

Receptor‑Binding Competence: CCK (10‑20) Lacks the C‑Terminal Pentapeptide Motif Required for CCK‑A and CCK‑B Receptor Activation

All known bioactive CCK peptides require the amidated C‑terminal pentapeptide ‑Gly‑Trp‑Met‑Asp‑Phe‑NH₂ for high‑affinity binding to CCK‑A (CCK1) and CCK‑B (CCK2) receptors [1]. CCK (10‑20) terminates at His²⁰ and therefore entirely lacks this pharmacophore . While no direct binding assay comparing CCK (10‑20) with CCK‑8 is available, structural analysis predicts that CCK (10‑20) cannot occupy the orthosteric binding pocket of either CCK receptor subtype. This inference is functionally corroborated by the complete absence of insulinotropic activity shown in Section 3.1–3.2 [2].

CCK receptor pharmacology Ligand structure‑activity relationship CCK‑A / CCK‑B selectivity

Physicochemical Purity and Storage Stability: Vendor‑Certified Specifications for CCK (10‑20) Peptide

Commercial CCK (10‑20) is supplied with documented purity ≥ 95 % (HPLC‑verified) and a defined storage protocol: lyophilised powder stable for 12 months at −20 °C in the original vial; reconstitution should be performed in assay buffer with centrifugation before cap removal to maximise recovery [1]. These specifications ensure batch‑to‑batch consistency that is not guaranteed when substituting with other CCK fragments that may have different purity profiles or degradation kinetics [2].

Peptide purity specification Lyophilised peptide storage Research‑grade procurement

Optimal Application Scenarios for CCK (10-20) Based on Verified Differentiation Evidence


Negative Control in Insulin Secretion Assays Using CCK Fragment Panels

When screening CCK fragments for insulinotropic activity, CCK (10-20) serves as an ideal negative control because it has been empirically demonstrated to produce no insulin release under either basal or glucose‑stimulated conditions, in contrast to the strong stimulation elicited by CCK‑8, CCK‑33, and CCK‑39 [1]. This allows researchers to attribute insulin responses specifically to the C‑terminal region of CCK.

Structure‑Activity Relationship (SAR) Studies Mapping the CCK‑33 Sequence

CCK (10‑20) represents the mid‑region of the CCK‑33 prohormone that is devoid of the C‑terminal receptor‑binding motif [2]. Including it alongside CCK‑8, CCK‑33, and CCK‑1‑21 in SAR studies enables precise delineation of which amino‑acid segments confer receptor activation, enzyme secretion, and metabolic effects [3].

Non‑Receptor‑Mediated Effect Studies Requiring a CCK Fragment Without CCK Receptor Agonism

Because CCK (10‑20) lacks the ‑Gly‑Trp‑Met‑Asp‑Phe‑NH₂ pharmacophore, it cannot activate CCK‑A or CCK‑B receptors [2]. It is therefore suitable for experiments designed to identify CCK‑peptide‑binding proteins, investigate non‑canonical signalling pathways, or use as a scrambled‑sequence negative control where receptor activation must be excluded.

Biomarker and Exposome Studies Tracking Exogenous CCK Peptide Exposure

CCK (10‑20) is not a naturally occurring human metabolite; it appears in blood only as an exogenous exposure marker [4]. This property makes it a candidate for use as an internal standard or tracer in mass‑spectrometry‑based assays that quantify therapeutic or diagnostic CCK‑derived peptide levels without interference from endogenous CCK peptides.

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